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andradite

Cat. No.: B1144000
CAS No.: 15078-96-3
M. Wt: 508.17
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Description

Andradite is a calcium-iron silicate mineral from the garnet group with the chemical formula Ca₃Fe₂(SiO₄)₃ . It crystallizes in the cubic system and is characterized by its high hardness (6.5-7 on the Mohs scale) and a specific gravity of approximately 3.9 . In research, this compound shows significant promise, particularly in environmental remediation and materials science. Studies demonstrate that mechanically ground this compound extracted from industrial tailings is an effective adsorbent for removing arsenite (As(III)) from simulated wastewater, with removal rates exceeding 90% . The adsorption mechanism involves the oxidation of As(III) to the less toxic As(V) on the mineral's surface, followed by chemisorption . Furthermore, this compound serves as a key crystalline phase in the development of high-performance glass-ceramics derived from iron-rich waste slags, such as those from lead-zinc smelting . This application promotes the valorization of industrial waste into durable materials with potential use in the construction industry . The iron-rich composition of this compound provides a valuable source of Fe³⁺ for studies in geochemistry, solid-state chemistry, and as a model system for investigating the crystal chemistry of silicate garnets, including solid solutions with other members like grossular . This product is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

CAS No.

15078-96-3

Molecular Formula

3Ca.2Fe.3O4Si

Molecular Weight

508.17

Synonyms

andradite

Origin of Product

United States

Crystallographic Framework and Structural Research

Crystal System and Space Group Characterization (Ia3d)

Andradite, like most garnets, ideally crystallizes in the cubic crystal system. wikipedia.orgmindat.orgresearchgate.net The characteristic space group for this compound in its ideal, isotropic form is Ia3d (space group number 230). wikipedia.orgarizona.edumindat.orgresearchgate.netmaterialsproject.orgresearchgate.net This high-symmetry space group describes a structure where the cations occupy fully-constrained special positions. researchgate.net

However, some studies on optically anisotropic this compound, particularly those of grossular-andradite composition (grandites), have revealed deviations from cubic symmetry. arizona.edumsaweb.org These noncubic variants can crystallize in lower symmetry space groups, such as I1 or Fddd, which are subgroups of Ia3d. mindat.orgarizona.edumsaweb.org The reduction in symmetry is often attributed to factors such as the ordering of Fe³⁺ and Al over the octahedral sites. arizona.edumsaweb.org Despite the lower symmetry at a structural level, the unit cell may remain metrically cubic. arizona.edu

Unit Cell Parameter Determination and Its Variability

The unit cell parameter 'a' is a fundamental crystallographic characteristic of this compound. For ideal this compound, the unit cell parameter is approximately 12.05 Å. wikipedia.orgarizona.edu For instance, synthetic this compound has a unit cell parameter of 12.056 Å at 100 K. wikipedia.org Another study reports a value of 12.056 Å with Z=8. arizona.edu

Variability in the unit cell parameter can arise from several factors, including solid solution effects and the presence of multiple phases within a single crystal. In the grossular-andradite solid solution series, the unit cell parameter varies linearly with the this compound content. mdpi.com For example, end-member grossular has a unit cell parameter around 11.85 Å, while end-member this compound is around 12.05 Å. mdpi.com Studies using high-resolution powder X-ray diffraction (HRPXRD) on birefringent this compound-grossular samples have shown the presence of multiple cubic phases with slightly different unit cell parameters within a single crystal, indicating compositional variations on a fine scale. scholaris.ca These variations in unit cell parameters are consistent with previously reported values for this compound and grossular-andradite solid solutions. mdpi.comscholaris.ca

Data on unit cell parameters for this compound from various studies:

Composition (approx.)Unit Cell Parameter (a)MethodSource
And₉₄Grs₅Spess₁12.048(1) ÅSingle-crystal X-ray diffraction arizona.edugeoscienceworld.org
Near end-member12.056 Å- wikipedia.org
Synthetic end-member12.051 Å (at 100 K)- wikipedia.org
End-member12.056 Å- arizona.edu
Hydrous this compound12.340(1) ÅSingle-crystal X-ray diffraction geoscienceworld.org
This compound-grossular12.000-12.050 Å (for multiple phases)HRPXRD

Polyhedral Distortions and Cation Site Occupancy Refinements (X, Y, Z Sites)

The garnet structure, including this compound, is characterized by three distinct cation sites: the eight-coordinated dodecahedral X site, the six-coordinated octahedral Y site, and the four-coordinated tetrahedral Z site. researchgate.net In ideal this compound (Ca₃Fe₂(SiO₄)₃), Ca²⁺ occupies the X site, Fe³⁺ occupies the Y site, and Si⁴⁺ occupies the Z site. wikipedia.org

Crystal structure refinements involve determining the precise positions of atoms within the unit cell, which allows for the calculation of bond distances and angles, revealing polyhedral distortions. In this compound, the Ca-containing dodecahedron (X site), the Fe³⁺-containing octahedron (Y site), and the Si-containing tetrahedron (Z site) all undergo compression under pressure. arizona.edugeoscienceworld.org The larger Ca-containing polyhedron is more compressible than the Fe- or Si-containing polyhedra. arizona.edugeoscienceworld.org

Studies have investigated cation site occupancies, particularly in solid solutions and non-ideal compositions. For instance, in this compound-grossular solid solutions, the Y site contains both Al and Fe atoms. mdpi.com The Y-O bond distance increases linearly with increasing this compound content due to the substitution of larger Fe³⁺ for Al³⁺. mdpi.com In hydrous this compound, the Z site can show disorder between SiO₄ tetrahedra and (H₄O₄) tetrahedral units, leading to an average distance between oxygen and the center of the tetrahedron. geoscienceworld.org The Ca-O distances in the dodecahedron of hydrated this compound can be more even compared to end-member this compound. geoscienceworld.org

Refinements of cation site occupancies using techniques like Rietveld refinement of HRPXRD data can determine the distribution of elements like Ca, Fe, and Si among the X, Y, and Z sites.

Investigations of Structural Strain and Dynamic X-Site Disorder

Structural strain in garnets, including this compound, can arise from various factors, such as lattice mismatch at compositional boundaries or the intergrowth of phases with slightly different structural parameters. arizona.edu Strain is considered a possible cause for anomalous optical anisotropy in garnet. msaweb.orgmdpi.com Studies have proposed that multi-phase intergrowths with different unit cell parameters and bond distances create structural mismatch, leading to strain-induced birefringence. mdpi.com

Dynamic disorder at the X-site, occupied by Ca²⁺ in this compound, has also been investigated. Despite Ca overbonding on the dodecahedral X-site, a slight temperature-dependent out-of-center displacement of Ca has been observed in this compound. researchgate.netschweizerbart.deresearchgate.net While this X-site disorder is less pronounced than the "rattling effects" seen for Mg and Fe²⁺ in pyrope (B576334) and almandine, it is still measurable. researchgate.netschweizerbart.deresearchgate.net Anisotropic displacement parameters of oxygen atoms have been successfully modeled by rigid tetrahedral librations and translations. researchgate.netschweizerbart.deresearchgate.net

Anisotropy and Birefringence in this compound: Structural Origins and Implications

Although ideally cubic garnets should be optically isotropic, this compound, particularly those of grossular-andradite composition, often exhibit anomalous optical anisotropy and birefringence. wikipedia.orgarizona.edumsaweb.orgmdpi.com The origin of this birefringence has been a subject of research, with several factors proposed.

One significant factor is the reduction of symmetry from Ia3d to lower symmetry subgroups like I1 or Fddd due to partial ordering of cations, such as Fe³⁺ and Al, over the octahedral sites. mindat.orgarizona.edumsaweb.orggeoscienceworld.orgrruff.info This cation ordering can lead to a noncubic distribution of atoms, resulting in optical anisotropy. arizona.edugeoscienceworld.org

Another proposed origin is structural strain caused by lattice mismatch at compositional, twin, or grain boundaries. arizona.edumdpi.com The intergrowth of multiple cubic phases with slightly different unit cell parameters and bond distances within a single crystal can create strain, inducing birefringence. mdpi.com

The presence of hydroxyl groups due to hydrogarnet substitution has also been suggested as a potential cause for noncubic symmetry and anisotropy. arizona.edu

Studies using techniques like single-crystal X-ray diffraction and HRPXRD have aimed to correlate structural deviations from cubic symmetry and the presence of multiple phases with observed optical anisotropy. geoscienceworld.orgrruff.info While crystallography may indicate lower symmetry or multi-phase intergrowths, some spectroscopic studies, like infrared (IR) spectroscopy, have shown results consistent with cubic symmetry, suggesting that strain might be the primary cause of anomalous optical anisotropy in some cases, as lattice vibrations are sensitive to local structure while X-ray diffraction averages over a larger volume. msaweb.orgmdpi.com

Microstructural Analysis of Growth Mechanisms and Textural Features (e.g., Lamellae, Inclusions)

Microstructural analysis of this compound crystals reveals features that provide insights into their growth mechanisms and post-crystallization history. Textural features such as lamellae and inclusions are commonly observed.

Some this compound crystals display a lamellar texture. arizona.edurruff.info This texture can be associated with optical anisotropy and alternating zones of variable birefringence. arizona.edurruff.info The lamellae may be related to growth processes or subsequent deformation.

Inclusions of other minerals within this compound crystals are also common and can provide information about the geological environment of formation and growth history. copernicus.org The distribution and type of inclusions can sometimes show sector zoning, where different growth sectors of the garnet crystal incorporate different types or abundances of inclusions. copernicus.orgresearchgate.net For example, studies on titanian this compound (melanite) have shown minor chemical differences and variations in bond distances between different growth sectors ({121} trapezohedron and {110} rhombic-dodecahedron), which are consistent with different growth mechanisms, such as a layer-by-layer mechanism in certain sectors. researchgate.net The presence of specific mineral inclusions, like magnetite and diopside (B82245) in skarn andradites, can also support a hydrothermal origin and provide clues about the conditions of crystallization. mdpi.com

Microstructural features, including compositional zoning (e.g., oscillatory zoning), can reflect changes in fluid composition or other environmental conditions during crystal growth. mdpi.com

Chemical Compositional Analysis and Solid Solution Behavior

Analytical Approaches for Major Element Stoichiometry

Determining the major element stoichiometry of andradite is typically achieved through precise analytical techniques. Electron probe microanalysis (EPMA) is a widely used method for this purpose, allowing for in situ analysis of mineral composition. EPMA utilizes a focused electron beam to excite characteristic X-rays from the sample, which are then detected and quantified to determine the concentrations of major elements such as Ca, Fe, Si, and Al. The quality of EPMA data can be verified using appropriate standards, such as this compound standards, to ensure the accuracy of crystal positions and measurements. mdpi.com Wavelength dispersive spectrometers (WDS) are commonly equipped on EPMA instruments to provide high-resolution analysis of elemental compositions. mdpi.com

Other techniques, such as X-ray fluorescence (XRF) and inductively coupled plasma-mass spectrometry (ICP-MS), can also be employed for major element analysis, often on crushed and powdered samples. These methods provide bulk chemical compositions of the analyzed material.

Trace Element Geochemistry and Distribution (e.g., Cr, Ti, V, Mn, Mg, Al, Co, REE)

This compound can incorporate a variety of trace elements into its crystal structure, and their concentrations and distribution can provide valuable information about the conditions of mineral formation and the source fluids or melts. Trace elements such as Cr, Ti, V, Mn, Mg, Al, and Co are commonly analyzed in this compound. researchgate.net Rare earth elements (REEs) are also important trace constituents, and their patterns in this compound can be used to understand the evolution of metasomatic fluids. mdpi.com

Studies have shown significant variations in trace element concentrations depending on the geological setting. For instance, this compound samples from different deposits exhibit distinct levels of V and Cr. researchgate.net Ti is another important trace element in this compound, and its content can vary significantly, influencing the garnet's color and classification (e.g., melanite and schorlomite). mdpi.comgemstonemagnetism.com The distribution of Ti within garnet crystals can also show minor variations, even in samples without distinct major element zoning. mdpi.com REE geochemistry in this compound-grossular garnets from skarn deposits often shows enrichment in light REEs (LREE) and depletion in heavy REEs (HREE), with variable Eu anomalies. mdpi.com This contrasts with the HREE-enriched patterns typically seen in Al-rich garnets from metamorphic and magmatic systems. mdpi.com

Interactive Data Table: Selected Trace Element Concentrations in this compound (Illustrative Data based on Search Results)

ElementConcentration Range (ppm)Notes
Cr4 - 15,347Varies significantly; high in some green varieties.
Ti212 (average) - high wt%Can be a major component in Ti-rich this compound. mdpi.comresearchgate.net
V<11 - 274Varies depending on locality. researchgate.net
Mn<700 - 110 (average)Can be present in notable amounts. researchgate.net
Mg<300 - 483 (average)Generally lower concentrations. researchgate.net
Al0.05 wt% - 293 (average)Can be low in nearly pure this compound. researchgate.net
CoTrace amountsMentioned as present in some analyses. mdpi.com
REE (Total)1.66 - 1230Varies widely; LREE enrichment is common in skarn andradites. mdpi.commdpi.com

Hydroxyl Content and the Nature of Structural Water in this compound

Nominally anhydrous silicates like garnet can incorporate small, variable amounts of hydroxyl (OH) ions within their crystal structure, often referred to as structural water. geoscienceworld.orgresearchgate.net Studies using techniques such as Fourier transform infrared (FTIR) spectroscopy and sensitive electrolytic methods have established the presence of OH in this compound. geoscienceworld.orgresearchgate.netrruff.info

The OH content in this compound can vary significantly, with amounts up to 6 wt% H₂O reported in some samples, particularly those formed in low-temperature environments. researchgate.netrruff.info Infrared absorption spectra of this compound show characteristic bands in the region from 3000 to 3700 cm⁻¹, indicating the presence of OH stretching vibrations. mdpi.comgeoscienceworld.org Specific absorption bands, such as those around 3555 cm⁻¹ and 3610 cm⁻¹, suggest the involvement of the hydrogarnet substitution, where (SiO₄)⁴⁻ tetrahedra are replaced by (H₄O₄)⁴⁻ groups. mdpi.comrruff.info Other bands indicate additional types of OH incorporation. mdpi.comrruff.info The complexity of the IR spectra can increase with the increasing compositional complexity of the garnet. rruff.info

The incorporation of OH in this compound can be related to charge imbalance in cation sites or associated with vacancies. geoscienceworld.org The amount of the hydrothis compound component (Ca₃Fe³⁺₂(OH)₁₂) in this compound has been experimentally established and may potentially be used as a geothermometer. rruff.info Younger, this compound-richer garnet rims may show a lower degree of hydration compared to grossular-rich cores, suggesting that incorporating (OH)⁻ anions might be more challenging in more this compound-rich compositions. researchgate.net

Comprehensive Studies of the this compound-Grossular Solid Solution Series

The this compound-grossular series represents a complete solid solution between the end-members this compound (Ca₃Fe³⁺₂(SiO₄)₃) and grossular (Ca₃Al₂(SiO₄)₃). mindat.orggeoscienceworld.org This means that calcium garnet compositions can range continuously between these two end-members, with Fe³⁺ and Al³⁺ substituting for each other in the Y crystallographic site. researchgate.netmdpi.com

Studies of the this compound-grossular solid solution have investigated the effects of Al³⁺-Fe³⁺ substitution on the crystal structure and physical properties. mdpi.com X-ray diffraction studies have shown that the unit-cell parameter and volume increase with increasing this compound content. mdpi.commdpi.com For instance, the unit-cell parameter ranges from approximately 11.85 Å for end-member grossular to about 12.05 Å for end-member this compound. mdpi.commdpi.com

The solid solution behavior in the this compound-grossular series is generally considered extensive. geoscienceworld.orgresearchgate.net However, some studies have noted that birefringence, which indicates deviation from ideal cubic symmetry, can occur in some grossular and this compound samples, suggesting potential complexities or local heterogeneities within the solid solution. mdpi.comresearchgate.net The formation of two-phase intergrowths in grossular samples may be related to crystal growth conditions and changes in oxygen fugacity. mdpi.com

The composition of garnets in the this compound-grossular series can be expressed in terms of the molar percentages of the this compound (Adr) and grossular (Grs) end-members. For example, garnets in some deposits show a compositional range from Adr₄₄Grs₅₃ to nearly pure this compound (Adr₁₀₀). mdpi.com

Research on this compound-Uvarovite and this compound-Schorlomite Solid Solution Series

This compound also forms solid solution series with uvarovite (B1174922) (Ca₃Cr₂(SiO₄)₃) and schorlomite (Ca₃Ti⁴⁺₂(Si,Fe³⁺₂)O₁₂).

The this compound-uvarovite series involves the substitution of Fe³⁺ by Cr³⁺ in the Y crystallographic site. mindat.org While a complete solid solution between this compound and uvarovite has been reported, natural uvarovite often occurs as a solid solution with grossular and, to a lesser extent, with this compound. arizona.edu Experimental studies have shown that solid solutions between this compound and uvarovite can be synthesized under hydrothermal conditions. arizona.edu Compositions of chromium-bearing garnet with low grossular content can belong to the uvarovite-andradite solid solution series, although such compositions are considered extremely rare in nature. researchgate.net

The this compound-schorlomite series involves the substitution of Si⁴⁺ by Ti⁴⁺, often coupled with other substitutions to maintain charge balance. Schorlomite is a titanium-rich garnet with a complex formula that can include both Si and Fe³⁺ in the tetrahedral site. mindat.orgresearchgate.net Melanite is a black, titanium-rich variety of this compound that forms a solid solution series with schorlomite. gemstonemagnetism.com In the this compound-schorlomite series, Ti content can be significant, with TiO₂ concentrations varying, for example, between 10.03 wt.% and 13.04 wt.% in some garnets. mdpi.com The substitution of Ti for Si has been observed, suggesting a coupled substitution mechanism. mdpi.com

Garnets in some geological settings are characterized by high proportions of this compound, schorlomite, and morimotoite (Ca₃(Ti⁴⁺,Mg,Fe²⁺)₂(Si,Al)₂O₁₂) end-members. mdpi.com The compositional variations in these garnets can be explained by the presence of these end-members. mdpi.com

Chemical Zoning Patterns and Their Petrogenetic Significance

Chemical zoning, variations in chemical composition within a single crystal, is a common phenomenon in minerals, including this compound. uniroma1.itrruff.info Zoning patterns can record changes in the physical and chemical conditions during crystal growth, providing valuable insights into the petrogenetic history of the host rock. mdpi.comuniroma1.itmdpi.com

In this compound, chemical zoning can manifest as variations in the concentrations of major elements like Fe and Al (reflecting the this compound-grossular solid solution) or trace elements like Ti, Cr, and V. mdpi.commdpi.com Oscillatory zoning, characterized by rhythmic variations in composition, is particularly common in grossular-andradite garnet from skarns and can be attributed to changing chemical or physical conditions during growth. mdpi.comrruff.info Non-ideal solid solution behavior between end-members with different unit-cell dimensions can contribute to the development of oscillatory zoning. rruff.info

While some studies report distinct chemical zonation in this compound, others note a lack of prominent zoning, with only minor variations in certain elements like Ti. mdpi.com The presence or absence of zoning, and the specific elements that are zoned, depend on the growth environment and the availability of elements in the surrounding fluid or melt. For example, garnets from certain deposits show poor compositional zoning in some types, while others exhibit wider compositional variations. mdpi.com

Studies combining major and trace element analysis with textural observations can help to distinguish between garnets of different origins, such as those crystallizing from a melt phase versus those growing from a fluid phase during hydrothermal processes. mdpi.com Chemical zonation patterns, along with trace element signatures, can be used as tools to understand the evolution of metasomatic fluids and the formation mechanisms of different garnet types. mdpi.commdpi.com

Spectroscopic Characterization and Electronic Structure Investigations

Infrared (IR) Spectroscopy for Characterizing Structural Hydroxyl Content

Infrared (IR) spectroscopy is a valuable tool for identifying and characterizing the presence of structural hydroxyl (OH⁻) groups in andradite. Studies have shown that hydrogen can enter the this compound structure in the form of OH⁻, with amounts up to 6 wt% H₂O reported in some samples, particularly those from low-temperature formations rruff.inforesearchgate.netgeoscienceworld.orgresearchgate.net. The presence of OH⁻ groups is often indicated by absorption bands in the IR spectra, typically in the region of 3500-3700 cm⁻¹.

The complexity of the IR spectra related to OH⁻ groups can increase with the complexity of the garnet composition, suggesting a multi-site distribution of OH⁻ within the structure rruff.infogeoscienceworld.orgresearchgate.net. Some absorption features in the spectra are indicative of the hydrogarnet substitution, where (SiO₄)⁴⁻ is replaced by (O₄H₄)⁴⁻, while others suggest additional types of OH incorporation rruff.infogeoscienceworld.orgresearchgate.net. For instance, a prominent absorption band near 3560 cm⁻¹ and a second band at 3610 cm⁻¹ have been observed in this compound with high OH content rruff.info. Near end-member this compound and yellow-green this compound from serpentinites typically show small amounts of OH⁻ (<0.01 to 0.15 wt% H₂O) rruff.info.

IR spectroscopy can also reveal bands corresponding to cation-anion interactions within the this compound structure, such as vibrations in [FeO₄] tetrahedra and [TiO₆] octahedra in Ti-bearing this compound researchgate.net. Bands at 890 and 827 cm⁻¹ can be assigned to the ν₃ stretching modes of SiO₄ tetrahedra, while bands at 522, 445, and 407 cm⁻¹ are related to (Fe³⁺, Al³⁺)-O vibrations in the octahedron researchgate.net. A band near 595 cm⁻¹ may be assigned to vibrations in the [FeO₄] tetrahedron researchgate.net.

Raman Spectroscopy for Vibrational Modes and Structural Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy by probing different vibrational modes of the this compound structure. This technique is useful for structural fingerprinting and understanding the effects of cation substitution. Raman spectra of garnet show characteristic bands in several regions, corresponding to internal vibrations of the SiO₄ tetrahedra and external modes involving translations and rotations of the structural units and cations researchgate.netmdpi.comresearchgate.net.

For this compound, specific Raman shifts are observed. For example, a Ti-Zr-Cr-rich this compound showed bands at 350 cm⁻¹, 520 cm⁻¹, and 750 cm⁻¹ researchgate.net. The band at 350 cm⁻¹ can be assigned to the rotation of the [SiO₄] tetrahedron researchgate.net. The presence of three bands in the region of 800-1050 cm⁻¹ is a diagnostic feature for this compound and helps distinguish it from grossular researchgate.net. These bands are related to Si-O stretching vibrations mdpi.com.

Studies on grossular-andradite solid solutions have shown that Raman peaks shift towards lower wavenumbers with increasing this compound content mdpi.com. This shift is correlated with changes in cation radii and relative atomic mass, indicating that Raman spectroscopy can effectively indicate compositional changes in garnet mdpi.commdpi.com. The variations in certain peaks (T, X, and A2) are more pronounced with increasing this compound content mdpi.com.

While IR spectroscopy is sensitive to OH vibrations, Raman spectroscopy typically has a lower sensitivity to hydroxyl groups, and their bands may not be recorded if their concentrations are below the detection limit (e.g., <0.3 wt% H₂O) researchgate.net.

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions

UV-Vis-NIR spectroscopy is widely used to investigate the electronic transitions of transition metal ions in minerals like this compound, which are responsible for their color. The spectrum in the UV region (200–400 nm) can show intense transitions like ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), while the visible range (400–700 nm) often captures weaker d-d transitions of transition metal ions spectroscopyonline.com. The NIR region (700–2500 nm) can reveal overtones and combination bands of fundamental vibrations, such as those from O-H groups spectroscopyonline.com.

In this compound, the optical absorption spectra exhibit features related to the electronic transitions of iron, chromium, and vanadium ions mdpi.comgem-center.ru. For green this compound (demantoid), the spectrum is characterized by absorption features attributed to Fe³⁺ and Cr³⁺ mdpi.com. An intense band around 438 nm with shoulders, and broad bands around 587 nm and 623 nm have been assigned to Fe³⁺ and Cr³⁺ in octahedral sites mdpi.com. Transmission windows in the green (around 530 nm) and near-infrared regions contribute to the green color mdpi.com.

Color-changing this compound garnets show strong absorptions in the blue-violet and orange-yellow regions of the UV-Vis spectrum mdpi.com. A wide absorption band near 575 nm is attributed to spin-forbidden transitions of eightfold-coordinated high-spin Fe²⁺, leading to transmission windows in the green and red regions, which causes the alexandrite-like effect mdpi.com. The absence of an absorption peak at 441 nm caused by Fe³⁺ in the spectra of some color-changing this compound samples compared to yellow-green this compound suggests variations in iron speciation or site occupancy mdpi.com.

Brown coloration in this compound may be related to intervalence charge transfer (IVCT) processes, such as Fe²⁺ to Ti⁴⁺ or Fe²⁺ to Fe³⁺ charge transfer, which can produce broad absorption bands in the visible light region (e.g., around 450-500 nm) gemstonemagnetism.comconfex.com. However, studies have suggested that there may not be enough Fe²⁺ in some brown this compound samples to fully account for the brown color through the Fe²⁺-Fe³⁺ IVCT hypothesis confex.com.

Mössbauer Spectroscopy for Iron Oxidation States and Site Occupancy

Mössbauer spectroscopy is a powerful technique for determining the oxidation states and site occupancies of iron in minerals like this compound, which is particularly rich in iron. This method is sensitive to the local chemical and magnetic environment of iron nuclei geoscienceworld.orgresearchgate.net.

In this compound, which ideally contains only Fe³⁺ in the octahedral site, Mössbauer spectroscopy can confirm the prevalence of Fe³⁺ and its location. Studies have shown that in this compound-grossular solid solutions, the Fe³⁺/ΣFe ratio is constant at one wisc.edu. Mössbauer parameters, such as isomer shift and quadrupole splitting, are characteristic of Fe³⁺ in octahedral coordination in this compound researchgate.net. At room temperature, the hyperfine parameters for Fe³⁺ in this compound are typically a center shift of 0.32–0.40 mm/sec and a quadrupole splitting of approximately 0.21–0.55 mm/sec researchgate.net.

Mössbauer spectroscopy can also detect the presence of minor amounts of Fe²⁺ if present due to compositional variations or substitutions . In some complex this compound compositions, Mössbauer spectra have revealed distinct doublets corresponding to Fe²⁺ and Fe³⁺ in different crystallographic sites (dodecahedral, octahedral, and tetrahedral) . This allows for the determination of iron partitioning among these sites .

The technique is also used to study the effects of cation substitution on the local environment of iron. For example, in this compound-"skiagite" solid solutions, the Mössbauer parameters of Fe³⁺ vary significantly with increasing "skiagite" content, which involves substitution of Fe²⁺ for Ca²⁺ and Fe³⁺ for Si⁴⁺, affecting the distortion of the octahedral site researchgate.netikcabstracts.com.

Mössbauer spectroscopy provides crucial data for calibrating other methods used to determine iron oxidation states, such as the electron microprobe flank method wisc.edursc.org.

Correlation of Spectroscopic Signatures with Cation Substitution and Crystallinity

Spectroscopic signatures in this compound are directly influenced by cation substitutions and the degree of crystallinity. As discussed in the previous sections, changes in chemical composition, particularly the substitution of cations in the dodecahedral (X), octahedral (Y), and tetrahedral (Z) sites, lead to shifts in vibrational frequencies observed in IR and Raman spectra mdpi.commdpi.com.

In the grossular-andradite solid solution series, where Fe³⁺ substitutes for Al³⁺ in the octahedral site and Ca²⁺ occupies the dodecahedral site, systematic shifts in Raman peaks are observed with increasing this compound content mdpi.com. These shifts are related to the differences in ionic radii and masses of the substituting cations mdpi.commdpi.com. This compound, having larger cations (Ca²⁺ and Fe³⁺) compared to aluminosilicate (B74896) garnets, exhibits lower wavenumbers for certain vibrational modes mdpi.com.

Cation substitution can also affect the local structural environment, leading to changes in bond lengths and polyhedral volumes, which are reflected in spectroscopic data . For instance, cation substitutions in the octahedron primarily affect the Y-O bond length .

The crystallinity of this compound can also influence spectroscopic signatures. Strain within the crystal lattice, potentially caused by lattice mismatch due to compositional variations or twinning, can lead to anomalous optical anisotropy and may affect spectroscopic results msaweb.org. While X-ray diffraction averages over a larger volume, spectroscopic methods like IR and Raman can be sensitive to local variations and strain msaweb.org.

UV-Vis-NIR spectra are also sensitive to cation substitution, as the presence and concentration of different chromophores (e.g., Fe³⁺, Fe²⁺, Cr³⁺, V³⁺) directly impact the observed absorption bands and, consequently, the color of the garnet mdpi.comgem-center.ru. The specific site occupied by a cation also influences its electronic transitions and spectroscopic signature spectroscopyonline.com.

Coloration Mechanisms and Chromophore Identification (e.g., Fe³⁺, Fe²⁺, Cr³⁺, V³⁺)

The diverse colors observed in this compound are primarily due to the presence of transition metal ions acting as chromophores. The main chromophore elements in garnets, including this compound, are Fe, Ni, Cr, V, Mn, and Co, with trace amounts of rare-earth elements like Ce and Nd also potentially affecting color mdpi.com.

In this compound, iron is a key chromophore. Fe³⁺ in the octahedral site is a significant contributor to the color, particularly the yellowish-green to green hues gemstonemagnetism.commindat.org. Electronic transitions of octahedrally coordinated Fe³⁺ are responsible for characteristic absorption bands in the UV-Vis spectrum mdpi.comrruff.info.

Fe²⁺, although ideally absent in pure this compound, can be present in some compositions and contributes to coloration, particularly in color-changing varieties mdpi.com. Spin-forbidden transitions of Fe²⁺ in the dodecahedral site can cause absorption bands that lead to transmission windows responsible for color change effects mdpi.com. Intervalence charge transfer (IVCT) between Fe²⁺ and Fe³⁺ or Fe²⁺ and Ti⁴⁺ has been proposed as a mechanism for brown coloration in some garnets, including this compound gemstonemagnetism.comconfex.com.

Chromium (Cr³⁺) and vanadium (V³⁺) are important chromophores, especially in the green variety of this compound, demantoid gemstonemagnetism.commindat.org. Cr³⁺ in the octahedral site causes strong absorption bands, particularly around 625-640 nm, contributing to the green color mindat.org. V³⁺ also contributes to green coloration gemstonemagnetism.com. The presence and concentration of these elements, even in trace amounts, can significantly influence the observed color mdpi.comgemstonemagnetism.com.

Other elements like manganese (Mn²⁺ and Mn³⁺) can also contribute to color in garnets, although their role in pure this compound may be less significant compared to iron, chromium, and vanadium gemstonemagnetism.comgemstonemagnetism.com. Rare earth elements can also influence color through electronic transitions and can cause phenomena like color change editverse.com.

The specific color observed in a given this compound sample is a result of the combined effects of the different chromophores present, their oxidation states, their site occupancies within the crystal structure, and the resulting electronic transitions and absorption features across the UV-Vis-NIR spectrum.

Data Table: Selected Spectroscopic Features in this compound

Spectroscopic MethodFeature TypeWavenumber/Wavelength RangeAssignment/Related toSource
IR SpectroscopyOH⁻ stretching vibrations~3500-3700 cm⁻¹Structural hydroxyl content rruff.inforesearchgate.netgeoscienceworld.orgresearchgate.net
IR SpectroscopyMain OH⁻ band (this compound)~3560 cm⁻¹Hydrogarnet substitution rruff.inforesearchgate.netcaltech.edu
IR SpectroscopySi-O stretching (ν₃)890, 827 cm⁻¹SiO₄ tetrahedra vibrations researchgate.net
IR Spectroscopy(Fe³⁺, Al³⁺)-O vibrations522, 445, 407 cm⁻¹Octahedral vibrations researchgate.net
IR Spectroscopy[FeO₄] vibrations~595 cm⁻¹Tetrahedral iron researchgate.net
Raman Spectroscopy[SiO₄] rotation~350 cm⁻¹Rotation of SiO₄ tetrahedron researchgate.net
Raman SpectroscopyDiagnostic bands for this compound800-1050 cm⁻¹Si-O stretching vibrations researchgate.net
UV-Vis-NIR SpectroscopyIntense band (Demantoid)~438 nmOctahedral Fe³⁺ (and possibly Cr³⁺) mdpi.com
UV-Vis-NIR SpectroscopyBroad bands (Demantoid)587, 623 nmOctahedral Fe³⁺ and Cr³⁺ mdpi.com
UV-Vis-NIR SpectroscopyWide absorption band (Color-change)~575 nmEightfold-coordinated high-spin Fe²⁺ mdpi.com
UV-Vis-NIR SpectroscopyBroad absorption (Brown this compound)~450-500 nmFe²⁺-Ti⁴⁺ or Fe²⁺-Fe³⁺ IVCT (proposed) gemstonemagnetism.comconfex.com
Mössbauer SpectroscopyCenter Shift (Fe³⁺, Octahedral)0.32–0.40 mm/sec (RT)Fe³⁺ in octahedral coordination researchgate.net
Mössbauer SpectroscopyQuadrupole Splitting (Fe³⁺, Octahedral)0.21–0.55 mm/sec (RT)Fe³⁺ in octahedral coordination researchgate.net

Geological Occurrence, Formation Environments, and Petrogenesis

Contact Metamorphism and Skarn Environments: Case Studies and Conditions

Andradite is a characteristic mineral of skarn deposits, which form through contact metamorphism and metasomatism of carbonate rocks (like limestone or marble) by high-temperature magmatic-hydrothermal fluids. earthsci.orgusgs.gov Skarns typically develop at or near the contact between a magmatic intrusion (such as granite or granodiorite) and the carbonate host rock. earthsci.orgusgs.govgeoscienceworld.org

During skarn formation, magmatic-hydrothermal fluids transport elements like Si, Al, and Fe, which react with the Ca- and Mg-rich carbonate rocks. This fluid-rock interaction leads to the development of calc-silicate minerals, including this compound. nerc.ac.uk The process often involves multiple stages, starting with isochemical contact metamorphism and progressing to prograde and retrograde metasomatic stages. usgs.govmdpi.com this compound commonly forms during the prograde stage, characterized by anhydrous minerals. mdpi.com

Case studies illustrate the conditions and zonation observed in skarn environments. In the Kerman region, Iran, demantoid garnet (a green variety of this compound) deposits are associated with skarns developed along the contacts of porphyritic granite and limestone. Visible zonation is observed, with deep green garnet proximal to the granite and paler green garnet adjacent to the limestone. Fluid-rock interaction, temperature, oxygen fugacity, fluid flow rate, pH, and chemical compositions control the formation of hydrothermal garnet in these settings.

At the Mason Valley Mine in Nevada, skarn formation related to a Jurassic granodiorite to quartz monzonite batholith in Upper Triassic limestone shows systematic zonation. geoscienceworld.org Pure this compound becomes more abundant closer to the hanging-wall skarn and forms later, contemporaneous with chalcopyrite deposition. geoscienceworld.org Garnets in the hanging-wall skarn maintain a constant lower limit of 55 mole percent this compound and are zoned to pure this compound. geoscienceworld.org

In the Tongshan Cu-Mo skarn profile in China, this compound is the main mineral in the outer skarn and shows zonation. mdpi.com The proportion of garnets with higher iron content increases towards the rock body. mdpi.com this compound in this location exhibits light REE enrichment and heavy REE depletion, with a positive europium anomaly, which is attributed to Eu²⁺ preferentially occupying the Ca position in this compound. mdpi.com This suggests formation under relatively oxidizing conditions compared to grossular. mdpi.com

The Batu Hijau porphyry copper-gold deposit in Indonesia also features calc-silicate rocks with this compound formed by contact metasomatism of andesitic volcaniclastic rocks. researchgate.net The prograde stage includes this compound, clinopyroxene (diopside and hedenbergite), anorthite, and quartz, forming at temperatures of 340–360 °C with high salinity fluids. researchgate.net

Regional Metamorphic Settings and Associated Rock Types (e.g., Schists, Gneisses)

While most commonly associated with contact metamorphism, this compound can also occur in regional metamorphic settings, though it is less typical than in skarns. Regional metamorphism occurs over large areas due to elevated temperature and pressure, often associated with mountain-building processes. oregonstate.edutulane.edu This type of metamorphism usually produces foliated rocks like schists and gneisses. oregonstate.edutulane.edu

This compound has been reported in chlorite (B76162) schists and gneisses. mindat.orgarizona.edu For instance, manganese-rich garnet-quartz rocks and gneisses in the Moldanubian Zone of the Bohemian Massif contain Ti-bearing this compound in association with impure calcite marbles or amphibolites. jgeosci.org These occurrences are linked to fluid-rock interaction and metasomatism within the regional metamorphic framework. jgeosci.org

Formation in Igneous and Ultramafic Rocks (e.g., Serpentinites, Kimberlites, Alkalic Suites, Syenites)

This compound can also form in certain igneous and ultramafic rocks, often as a result of late-stage magmatic processes or subsequent hydrothermal alteration. It is found in serpentinites and alkalic igneous rocks, where it is typically titaniferous (melanite). alexstrekeisen.itmindat.orgarizona.eduusgs.gov Melanitic this compound garnet can contain significant amounts of TiO₂, up to 17.1 percent. usgs.gov this compound has also been noted in deep-seated igneous rocks like syenite. alexstrekeisen.it

In ultramafic rocks, this compound formation can be linked to fluid-rock interaction during processes like serpentinization. jgeosci.orgresearchgate.net For example, perovskite-andradite-bearing serpentinized harzburgite fragments in the Meliata Unit in Slovakia show this compound formation associated with fluid-rock interaction events following blueschist-facies metamorphism. jgeosci.org In kimberlites, which are olivine-rich ultramafic rocks, this compound can precipitate as a hydrothermal mineral from calcium-bearing serpentinizing fluids, replacing microcrysts or filling voids. researchgate.net The fine matrix of volcaniclastic kimberlite deposits can consist of minerals including this compound, which either pseudomorphs microcrysts or infills voids. researchgate.net

Alkalic igneous rocks, including nepheline syenite, can host economic concentrations of titanium, and melanitic this compound is one of the minerals that can contain titanium in these rocks. usgs.gov

Hydrothermal Processes and Fluid-Rock Interaction Influencing this compound Formation

Hydrothermal processes and the interaction between fluids and rocks play a crucial role in this compound formation across various geological settings. nerc.ac.ukoregonstate.edujgeosci.orgusgs.govjgeosci.org Hydrothermal fluids, often derived from magmas, transport the necessary elements for this compound crystallization. nerc.ac.uk The composition of these fluids, as well as factors like temperature, pressure, pH, and oxygen fugacity, influence the stability and precipitation of this compound. nih.govmdpi.com

In skarn environments, magmatic-hydrothermal fluids reacting with carbonate rocks are the primary drivers of this compound formation. earthsci.org Fluid-rock interaction can lead to metasomatism, where there is a significant change in the bulk composition of the rock due to the influx and efflux of chemical components carried by the fluid. nerc.ac.uksmith.edu

This compound formation in ultramafic rocks like serpentinites is also linked to hydrothermal alteration and fluid-rock interaction. jgeosci.orgresearchgate.net Calcium-bearing fluids involved in serpentinization can lead to the precipitation of this compound. researchgate.net

Studies on hydrothermal systems in volcanic belts show that fluid-rock reactions within fractures can lead to the growth of this compound. nerc.ac.uk The dissolution of wallrock and the release and diffusion of elements like Si and Fe, followed by reaction with Ca-rich hydrothermal fluids, can facilitate this compound formation. nerc.ac.uk

The chemistry of hydrothermal fluids, including their oxygen fugacity and trace element content, can be fingerprinted by the composition of this compound. mdpi.commdpi.com For instance, the U concentration in this compound can indicate the relative oxygen fugacity of the hydrothermal fluids during crystallization. mdpi.com

Experimental Constraints on this compound Stability in Diverse Geochemical Systems (e.g., Ca-Fe-Si-O-H)

Experimental studies in relevant geochemical systems, such as Ca-Fe-Si-O-H, provide constraints on the stability of this compound under different temperature, pressure, and oxygen fugacity conditions. usgs.govmdpi.comgeoscienceworld.orgcopernicus.orggeoscienceworld.orggov.bc.ca These experiments help to understand the phase relationships and the conditions under which this compound forms and remains stable.

Studies on the stability of this compound-quartz in the Ca-Fe-Si-O-H system have determined isoaric log fO₂-T phase relations. geoscienceworld.orggeoscienceworld.org Experiments at different pressures and temperatures, controlled by oxygen buffers, show the stability field of the this compound + quartz + fluid assemblage. geoscienceworld.orggeoscienceworld.org For example, with fO₂ defined by the Ni-NiO buffer, this assemblage is stable up to specific temperatures at given pressures. geoscienceworld.org At lower fO₂, assemblages like hedenbergite + wollastonite + fluid become stable. geoscienceworld.org The high-temperature and high-fO₂ assemblage can be wollastonite + magnetite (or hematite) + quartz + fluid, while the low-temperature assemblage might include ilvaite + wollastonite. geoscienceworld.org

Experimental and thermodynamic analyses in the Ca-Fe-Si-O system have shown that this compound and hedenbergite are stable over a range of log fO₂ and temperature at low total pressure. nih.gov Silica (B1680970) activity is another key parameter controlling the stability field of this compound relative to hedenbergite. nih.gov this compound is stable at high temperature in oxidizing conditions near silica saturation, and its stability field expands towards reducing conditions at low temperature in low-silica-activity environments where it can coexist with iron and magnetite. nih.gov

Petrogenetic Significance of Associated Mineral Assemblages (e.g., Vesuvianite, Chlorite, Epidote, Spinel, Calcite, Dolomite (B100054), Magnetite, Sulfides, Clinopyroxenes, Wollastonite, Quartz)

The minerals associated with this compound provide crucial insights into its petrogenesis and the conditions of its formation. The specific assemblage of minerals found alongside this compound can indicate the type of metamorphic or metasomatic environment, the temperature and pressure conditions, the fluid composition, and the oxygen fugacity. usgs.govresearchgate.netgov.bc.camdpi.com

In skarn deposits, this compound is commonly associated with other calc-silicate minerals such as clinopyroxenes (like diopside (B82245) and hedenbergite), wollastonite, and vesuvianite. mdpi.comresearchgate.netarizona.eduresearchgate.net The presence and composition of these minerals, along with this compound, help to classify skarns (e.g., calcic skarn dominated by garnet and pyroxene). earthsci.orggov.bc.ca The transition from early prograde anhydrous assemblages (including this compound, clinopyroxene, wollastonite) to later retrograde hydrous assemblages (including vesuvianite, epidote, chlorite) is a common feature in skarn evolution. usgs.govmdpi.comresearchgate.net

Associated oxide and sulfide (B99878) minerals are also petrogenetically significant. Magnetite is frequently found with this compound in skarns and other occurrences. arizona.edujgeosci.orgjgeosci.org The presence of magnetite, along with the composition of this compound and clinopyroxene, can indicate the oxidation state of the skarn system; Fe-rich this compound is generally considered to form under more oxidizing conditions compared to Al-rich grossular. mdpi.commdpi.com Sulfide minerals like chalcopyrite and pyrite (B73398) can be associated with this compound, particularly in mineralized skarns. geoscienceworld.orgresearchgate.netresearchgate.net

Carbonate minerals such as calcite and dolomite are often present, reflecting the carbonate protolith in skarn environments. geoscienceworld.orgarizona.edu Spinel has also been reported in association with this compound. arizona.edu

The specific mineral assemblage can also provide information on fluid composition and interaction. For instance, the presence of Mn-rich garnet along with this compound can imply active fluid-rock interaction with Mn-rich host rocks. mdpi.com In ultramafic settings, this compound associated with minerals like chlorite and serpentine (B99607) points to hydrothermal alteration processes. jgeosci.orgresearchgate.net

The petrogenetic significance of associated minerals lies in their ability to constrain the intensive parameters (temperature, pressure, fO₂, aSiO₂) and the fluid composition during this compound formation. nih.govgeoscienceworld.orgcopernicus.org

Thermodynamic Properties and Phase Equilibria

Heat Capacity and Entropy Measurements of Andradite

Heat capacity (Cp) and entropy (S) are fundamental thermodynamic properties that have been the subject of several investigations for this compound. Measurements using techniques such as relaxation calorimetry and differential scanning calorimetry (DSC) on both synthetic and natural this compound samples have provided valuable data across a wide temperature range. researchgate.netgeoscienceworld.orgresearchgate.netarizona.edu

Studies have revealed a magnetic phase transition in this compound at low temperatures, characterized by a lambda-peak in the heat capacity curve. researchgate.netgeoscienceworld.orgresearchgate.netarizona.edu This transition, associated with the antiferromagnetic ordering of Fe³⁺ spins, typically occurs around 11.3 to 11.7 K. researchgate.netgeoscienceworld.orgresearchgate.netarizona.edu The precise Néel temperature can be slightly influenced by factors such as the electronic state of iron and the presence of minor substitutions. researchgate.netgeoscienceworld.orgresearchgate.net

Determinations of the standard third-law entropy (S° at 298.15 K) for this compound have shown some variation between studies. Earlier adiabatic calorimetry results reported a value of 316.4 ± 2.0 J/(mol·K). geoscienceworld.orgarizona.eduusgs.gov More recent investigations utilizing relaxation calorimetry and DSC on multiple samples have yielded a best estimate closer to 324 ± 2 J/(mol·K), suggesting that earlier measurements may not have fully captured the thermal effects of the low-temperature magnetic transition. researchgate.netgeoscienceworld.orgresearchgate.net Variations in S° values, albeit slight, have been observed between different natural and synthetic samples, with some indication that OH content might slightly influence the entropy. researchgate.netresearchgate.net

Heat capacity data for this compound between 300 and 1000 K can be represented by empirical equations, allowing for the calculation of thermodynamic properties at elevated temperatures. arizona.eduusgs.govgeoscienceworld.orggeoscienceworld.org Agreement between measured and calculated heat capacity and relative enthalpy values is generally good within this temperature range. geoscienceworld.orggeoscienceworld.org

Table 1: Selected Standard Thermodynamic Properties of this compound

PropertyValue (J/mol·K or kJ/mol)Temperature (K)Pressure (bar)Source
Standard Third-Law Entropy (S°)316.4 ± 2.0298.151 arizona.eduusgs.gov
Standard Third-Law Entropy (S°), best estimate≈ 324 ± 2298.151 researchgate.netgeoscienceworld.orgresearchgate.net
Molar Heat Capacity (C°p,m)351.9 ± 0.7298.151 arizona.eduusgs.gov
Gibbs Free Energy of Formation (ΔfG°m)-5414.8 ± 5.5 kJ/mol298.151 arizona.eduusgs.gov
Gibbs Free Energy of Formation (ΔfG°m)-5428.0 ± 5.9 kJ/mol298.151 geoscienceworld.orggeoscienceworld.org
Standard Enthalpy of Formation (ΔH°f)-5763.3 ± 1.5 kJ/mol298.151 geoscienceworld.org

High-Pressure and High-Temperature Stability Relations and Compression Behavior

The stability and structural behavior of this compound under high-pressure and high-temperature conditions are critical for understanding its role in deep crustal and upper mantle processes. Studies utilizing techniques such as single-crystal X-ray diffraction and Raman spectroscopy have investigated the compression behavior and phase transitions of this compound at elevated pressures. geoscienceworld.orgarizona.eduaps.orgresearchgate.netarizona.eduresearchgate.netaip.org

This compound exhibits significant compression of its constituent polyhedra under pressure. The Ca-containing 8-coordinated polyhedron, Fe³⁺-containing octahedron, and Si-containing tetrahedron all show compressibility. geoscienceworld.orgarizona.edu The larger Ca-containing polyhedron is generally more compressible than the Fe- or Si-containing polyhedra. geoscienceworld.orgarizona.edu The bulk modulus (K) of this compound has been determined through high-pressure experiments, with values around 157-159 GPa reported for end-member compositions. geoscienceworld.orgarizona.eduresearchgate.net

High-temperature stability of this compound is influenced by oxygen fugacity (fO₂). At elevated temperatures and relatively high fO₂, this compound is stable. geoscienceworld.orgoup.com However, at lower fO₂, this compound can break down to assemblages involving minerals like hedenbergite, magnetite, and wollastonite. geoscienceworld.orgoup.com

Experimental Determination of Phase Boundaries Involving this compound and Related Minerals (e.g., Hedenbergite)

Experimental studies have been conducted to determine the phase boundaries involving this compound and other minerals, particularly hedenbergite (CaFe²⁺Si₂O₆), which are commonly found together in skarn deposits. geoscienceworld.orggeoscienceworld.orggeoscienceworld.orgoup.com These experiments are crucial for mapping the stability fields of these minerals as a function of temperature, pressure, and oxygen fugacity.

The reaction between this compound, quartz, hedenbergite, and wollastonite is a key equilibrium studied to understand the conditions of skarn formation. geoscienceworld.orggeoscienceworld.orggeoscienceworld.org

This compound + Quartz = Hedenbergite + Wollastonite + O₂

This reaction demonstrates the dependence of this compound-hedenbergite stability on oxygen fugacity. At higher fO₂, this compound is favored, while lower fO₂ promotes the stability of hedenbergite. geoscienceworld.orgoup.com Experimental investigations at specific pressures and temperatures have delineated the fO₂-T conditions at which these mineral assemblages are stable. geoscienceworld.orggeoscienceworld.orggeoscienceworld.orgoup.com For example, at 2000 bars fluid pressure, this compound is stable above a certain fO₂ threshold, while hedenbergite is stable below a different fO₂ threshold, effectively limiting the fO₂ range for their coexistence under equilibrium conditions. oup.com

Other reactions involving this compound and related minerals like magnetite, wollastonite, and ilvaite have also been experimentally investigated to construct comprehensive phase diagrams relevant to Ca-Fe-Si-O-H systems. geoscienceworld.orgoup.com

Thermodynamic Modeling of this compound-Bearing Mineral Systems

Thermodynamic modeling plays a vital role in predicting the stability of this compound and associated mineral assemblages over a wide range of pressure, temperature, and fluid composition conditions. These models are built upon experimental data, calorimetric measurements, and theoretical calculations. geoscienceworld.orggeoscienceworld.orggeoscienceworld.orgaip.orgosti.govoup.com

Lattice vibrational models, utilizing spectroscopic data such as infrared and Raman spectra, have been used to calculate the thermodynamic properties of this compound, including heat capacity and entropy, across various temperatures. geoscienceworld.orggeoscienceworld.org These models show good agreement with experimental calorimetric data. geoscienceworld.orggeoscienceworld.org

Thermodynamic databases and software incorporate data for this compound and other minerals to calculate phase equilibria in complex systems relevant to geological processes. osti.govoup.com These models can predict the stability fields of this compound-bearing assemblages as a function of variables like temperature, pressure, and the activities of components in fluid phases (e.g., H₂O, CO₂).

Modeling efforts also extend to understanding the mixing properties of this compound in solid solutions with other garnets, such as grossular (Ca₃Al₂Si₃O₁₂). researchgate.netgeoscienceworld.orgaip.orgmdpi.com Studies on this compound-grossular solid solutions suggest ideal thermodynamic mixing behavior for calorimetric entropy. geoscienceworld.org Thermodynamic models can also be used to estimate properties like the standard enthalpy and Gibbs free energy of formation for this compound and associated minerals, providing consistent datasets for petrological applications. arizona.eduusgs.govgeoscienceworld.orggeoscienceworld.orggeoscienceworld.org

Applications in Earth Sciences and Materials Research

Andradite as an Indicator Mineral in Geochemical Exploration

Indicator minerals are mineral species that, when found in transported sediments like till, stream sediments, or soil, suggest the presence of specific types of mineralization, hydrothermal alteration, or lithology in the bedrock source area. Their physical and chemical characteristics, including relatively high density and resistance to corrosion, facilitate their preservation and identification, allowing for the detection of potential ore bodies even when buried. researchgate.net

This compound garnet serves as an indicator mineral in geochemical exploration for certain types of ore deposits, particularly those associated with skarn environments and porphyry systems. High abundances of this compound garnet have been identified in surficial sediments linked to deposits like the Pebble porphyry deposit. nrcan.gc.ca Studies have shown that this compound-rich garnet from skarn deposits can contain significantly higher concentrations of elements like copper compared to grossular-rich garnet, making garnet composition a useful guide in prospecting for copper skarn deposits. researchgate.net this compound, alongside other minerals like epidote, apatite, and jarosite, has been documented as a porphyry Cu indicator mineral in till samples located down-ice from known deposits, with dispersal trains extending up to several kilometers. appliedgeochemists.orgresearchgate.net The presence of this compound in stream sediments, sometimes accompanied by other minerals like barite, gold, chalcopyrite, pyrite (B73398), and tourmaline, can also indicate nearby mineralization. geoscienceworld.org

Geochronological Applications: U-Pb Dating of Metasomatic Processes using this compound

This compound-grossular series garnets that form within contact metamorphic skarns around igneous intrusions can incorporate trace levels of uranium (U), which enables robust U-Pb geochronology for directly dating metasomatic processes. boisestate.eduresearchgate.net this compound-rich garnet is a common U-bearing mineral in various alkaline igneous rocks and skarn deposits and often exhibits high U/Pb ratios, making it suitable for in situ U-Pb dating. researchgate.netrsc.org

In situ U-Pb dating of garnet using techniques like laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) has become available to date the formation ages of skarn deposits and constrain regional metamorphic history. researchgate.net For instance, this compound garnets from the Big Gossan skarn in Indonesia were directly dated using LA-ICP-MS, yielding ages between 2.9 and 2.7 Ma. researchgate.net The precision of these dates was attributed to the high U content (10-100 ppm) and single isotopic composition of common Pb in the garnets. researchgate.net Another study on the Tongshanling Cu polymetallic deposit in South China used U-Pb dating of grossular-andradite garnet to determine the ages of prograde and retrograde skarn stages, finding ages of 165.4 ± 3.8 Ma and 159.5 ± 1.7 Ma, respectively. mdpi.com

While techniques like ID-TIMS and SIMS can also be used for garnet U-Pb dating, LA-ICP-MS offers advantages in terms of cost and time efficiency. researchgate.net The U-Pb isotopic system in grossular-andradite garnet has high closure temperatures (>850 °C), making it a preferred mineral for dating processes associated with magmatic-hydrothermal fluids. mdpi.com

Research on this compound as a Reference Material for Advanced Analytical Techniques

Accurate in situ U-Pb geochronology by LA-ICP-MS requires homogeneous matrix-matched standards with high U content and U/Pb ratios. boisestate.edu Research is ongoing to characterize and develop natural and synthetic this compound materials as reference standards for advanced analytical techniques like LA-ICP-MS and SIMS. boisestate.eduresearchgate.netresearchgate.net

Studies have assessed the suitability of natural this compound samples from various locations as potential secondary reference materials for in situ U-Pb geochronology. rsc.orgresearchgate.net For example, Mali this compound and melanite garnets sourced from skarns have been investigated for their potential as reference materials. boisestate.edu Screening procedures involving techniques like scanning electron microscopy, energy dispersive x-ray spectroscopy, and LA-ICP-MS transects are used to determine their homogeneity and suitability. boisestate.edu Some Mali garnets have shown promise due to their uniform major element composition and consistently high, homogenous U contents, producing nearly concordant dates. boisestate.edu

Additional calibration of existing primary reference materials is also considered necessary due to the relatively poor calibration of some widely available standards. researchgate.net New natural this compound reference materials, such as the Jumbo and Tiptop andradites, have been calibrated using refined ID-TIMS methodology, providing precise U-Pb dates. researchgate.net These new materials, along with recalibration of existing ones like the Willsboro-Lewis this compound, contribute to advancing in situ U-Pb this compound-rich garnet geochronology. rsc.orgresearchgate.net this compound has also been used to correct for matrix effects in the U-Pb dating of other minerals, such as vesuvianite, when suitable reference materials for those minerals are unavailable. cas.cn

Insights from this compound Studies for Mantle Mineralogy and Geodynamics

While this compound is more commonly associated with crustal environments like skarns, studies of garnet compositions, including the this compound component, can provide insights relevant to mantle mineralogy and geodynamics. Garnet is a significant phase in the Earth's mantle, and its physical properties, such as elasticity, are crucial for interpreting geophysical observations like seismic velocities in terms of temperature and composition. ethz.ch

Although the primary garnet phases in the deep mantle are typically pyrope-rich or majoritic garnet, studies on the elastic properties of end-members like this compound contribute to a broader understanding of garnet behavior under high pressure and temperature conditions relevant to the mantle. ethz.ch Research indicates that garnet, in general, is remarkably insensitive to iron content or temperature compared to other mantle phases, which has implications for how seismic velocities relate to thermal and compositional variations in the mantle. ethz.ch

Furthermore, the occurrence of Ti-rich garnets, which can have compositions trending towards schorlomite (a Ti-rich variety of this compound), in alkaline igneous rocks and kimberlites provides information about mantle metasomatism and magma genesis processes. cas.cnresearchgate.net The composition of these garnets can reflect the chemical environment and processes occurring within the mantle source regions.

Academic Investigations into this compound's Role in Specific Industrial Processes (e.g., Abrasives, Pigments)

This compound, like other garnet group minerals, finds applications in various industrial processes, primarily due to its hardness and abrasive properties. Academic investigations explore the suitability and performance of this compound in these applications.

The main application of industrial garnets, including this compound, is in abrasives, particularly for sandblasting and related purposes. bund.de Their effectiveness as abrasives is attributed to properties such as relatively high density, grain shape, low quartz content in concentrates, chemical and physical resistance, and sufficient hardness (6½ - 7½ on the Mohs scale). bund.deresearchgate.net this compound, along with almandine, is considered to have a favorable ratio of hardness, density, dynamic viscosity, and melting resistance for abrasive uses. bund.de Industrial garnets are used as blasting agents for cleaning various surfaces, including metal components, bridges, railroad cars, offshore platforms, and pipelines, and also for finishing materials like jeans. bund.de They serve as a substitute for quartz sand in blasting due to the risk of silicosis associated with quartz dust. bund.de

While titanium dioxide (TiO₂) is a widely used white pigment, primarily for its opacifying properties in paints, paper, and plastics nih.gov, this compound itself, being a calcium-iron silicate (B1173343), is not typically used as a pigment in the same way. However, the connection arises in geological contexts where this compound might be found alongside minerals that are sources of titanium (like rutile or ilmenite) or iron oxides, which are used as pigments. Academic research in this area would likely focus on the geological association of this compound with pigment-grade minerals or the potential for using specific colored varieties of this compound (like the green demantoid or yellow topazolite) in niche applications, although this is less common than its use as an abrasive. The provided search results primarily highlight this compound's role as an abrasive rather than a pigment.

Here is a table summarizing some of the analytical data points mentioned in the text regarding U-Pb dating:

Sample/LocationMineral TypeAnalytical MethodAge (Ma)U Content (ppm)Common Pb Isotopic CompositionSource
Big Gossan, IndonesiaThis compoundLA-ICP-MS2.9 - 2.710-100Single isotopic composition researchgate.net
Tongshanling, ChinaGrossular-AndraditeU-Pb Isochron165.4 ± 3.8Grt-I: 0.94Not specified mdpi.com
Tongshanling, ChinaGrossular-AndraditeU-Pb Isochron159.5 ± 1.7Grt-II: 12.35Not specified mdpi.com
Mali (Melanite)Gros₅₅And₃₆LA-ICP-MSca 2003.4 ± 0.8Tightly clustered ²³⁸U/²⁰⁶Pb boisestate.edu
Mali (Red-orange)Gros₇₆And₁₆LA-ICP-MSca 2000.1 to 0.3Correlated array boisestate.edu
Willsboro-LewisThis compound (And₉₀)ID-TIMS1024.7 ± 9.5Not specifiedNot specified researchgate.net
JumboThis compound (And₉₉)ID-TIMS110.34 ± 0.03Not specifiedNot specified researchgate.net
TiptopThis compound (And₈₇)ID-TIMS209.57 ± 0.11Not specifiedNot specified researchgate.net
Guli complex, RussiaThis compoundID-TIMS247 ± 6~4–7Slightly discordant results cambridge.org
MKWBThis compoundID-TIMS264.9 ± 5.8Not specifiedNot specified rsc.org
DGSThis compoundID-TIMS139.42 ± 0.36Not specifiedNot specified rsc.org
StanleyThis compoundID-TIMS23.28 ± 0.38Not specifiedNot specified rsc.org

Note: The precision and interpretation of ages can vary depending on the specific analytical method and the characteristics of the sample.

Methodological Advancements in Andradite Research

Electron Microprobe Analysis (EMPA) for Chemical Mapping and Quantitative Composition

Electron Microprobe Analysis (EMPA) is a widely used technique for determining the quantitative chemical composition of andradite and creating chemical maps. EMPA provides detailed analysis of major elements within the mineral. Studies have utilized EMPA to analyze the chemical homogeneity and compositional zoning in this compound samples. For instance, EMPA results on this compound-grossular samples indicated a homogeneous composition, suggesting that multiphase intergrowths occur on a fine scale that cannot be resolved by this technique alone. cambridge.orgscholaris.camdpi.com EMPA can provide average compositions, and the results are often used to calculate end-member formulas. mdpi.commdpi.com For example, EMPA analyses of this compound-grossular samples from Crowsnest Pass, Alberta, indicated a composition of {Ca₂.₈₈Mn²⁺₀.₀₆Mg₀.₀₄Fe²⁺₀.₀₃}Σ₃[Fe³⁺₁.₂₉Al₀.₄₉Ti⁴⁺₀.₁₇Fe²⁺₀.₀₆]Σ₂(Si₂.₉Al₀.₁₁)Σ₃O₁₂. cambridge.org In another study on garnets from the Laoshankou deposit, EMPA showed a range in this compound content from Adr₄₄Grs₅₃ to nearly pure this compound (Adr₁₀₀) and provided detailed weight percentages for oxides like SiO₂, CaO, Al₂O₃, and FeOᵀ for different garnet types. mdpi.com EMPA is particularly useful for observing compositional variations and zoning patterns within individual garnet crystals. researchgate.netifremer.fr

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Trace Element and Isotopic Analysis

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) is a powerful technique for analyzing trace elements and isotopic compositions in this compound. This method allows for in situ analysis with high sensitivity. LA-ICP-MS has been applied to determine trace element concentrations in this compound, providing insights into their genesis and geological history. researchgate.netmdpi.comresearchgate.netssef.ch For example, LA-ICP-MS was used to analyze trace elements in garnet samples from the Tongshanling Cu Polymetallic Deposit, South China. mdpi.com The technique is also crucial for U-Pb dating of this compound-grossular garnet, which helps constrain the timing of geological processes such as mineralization and metamorphism. researchgate.netresearchgate.netcas.cn Studies have utilized LA-ICP-MS to measure U and other trace elements in this compound-rich garnets from various deposits. researchgate.netresearchgate.netcas.cn The precision and sensitivity of LA-ICP-MS make it valuable for detecting elements present in very low concentrations (ppm or ppb levels). ssef.ch

X-ray Diffraction (XRD) Techniques:

X-ray Diffraction (XRD) techniques are fundamental for investigating the crystal structure, phase identification, and unit cell parameters of this compound. Different XRD methods provide complementary information.

Single-Crystal X-ray Diffraction (SCD) for Structure Refinement

Single-Crystal X-ray Diffraction (SCD) is used to determine and refine the crystal structure of this compound. This technique provides detailed information about atomic positions, bond distances, and space group symmetry. SCD has been employed to refine the structure of this compound and this compound-grossular samples, including those exhibiting birefringence. cambridge.orgmdpi.comarizona.edumdpi.comgeoscienceworld.org While SCD can indicate a single-phase sample, as shown in one study on birefringent this compound-grossular, it may not resolve fine-scale multiphase intergrowths that are detectable by other high-resolution techniques. cambridge.org Structure refinements using SCD have been performed in various space groups, including Ia3d and I1, to investigate the origin of optical anisotropy in garnets. mdpi.comarizona.edu SCD provides precise unit-cell parameters and bond distances, which are critical for understanding structural variations. cambridge.orgarizona.edumdpi.com

Powder X-ray Diffraction (PXRD) for Phase Identification and Unit Cell Parameters

Powder X-ray Diffraction (PXRD) is used for phase identification and determining unit cell parameters of this compound, especially in polycrystalline or powdered samples. PXRD patterns provide a fingerprint of the mineral phases present. PXRD is used to identify this compound and other coexisting mineral phases in geological samples. mdpi.commdpi.comresearchgate.net The technique allows for the refinement of unit cell parameters, which can vary with chemical composition, particularly in solid solutions like the grossular-andradite series. mdpi.com Studies have shown that unit cell parameters determined by PXRD are consistent with those obtained from SCD. mdpi.com Rietveld refinement of PXRD data is a common method for quantitative phase analysis and obtaining precise structural parameters. mdpi.comresearchgate.net

High-Resolution Powder X-ray Diffraction (HRPXRD) for Fine-Scale Intergrowths

High-Resolution Powder X-ray Diffraction (HRPXRD), often performed using synchrotron radiation, is particularly effective at identifying and characterizing fine-scale multiphase intergrowths in this compound that may not be resolved by conventional methods like EMPA or SCD. cambridge.orgscholaris.camdpi.commdpi.com HRPXRD traces can reveal the presence of multiple cubic phases within a single sample through the splitting of diffraction peaks. cambridge.orgscholaris.camdpi.commdpi.comosti.gov This technique has been instrumental in understanding the origin of birefringence in some this compound samples, attributing it to the strain induced by the intergrowth of phases with slightly different unit cell parameters and compositions. cambridge.orgscholaris.camdpi.commdpi.com Rietveld refinement of HRPXRD data allows for the determination of the weight percentages and structural parameters of these individual phases. cambridge.orgscholaris.ca

Advanced Spectroscopic Techniques and Their Analytical Enhancements

Various advanced spectroscopic techniques provide complementary information about the chemical state, bonding, and presence of specific functional groups within this compound. These techniques enhance the understanding of this compound's properties and composition. Infrared (IR) spectroscopy, including both absorption and reflection methods, has been used to study birefringent this compound-grossular garnets, particularly to investigate the presence and distribution of hydroxyl (OH⁻) groups. geoscienceworld.orgresearchgate.netmsaweb.orgresearchgate.net UV-Vis-NIR spectroscopy is employed to study the coloration mechanisms in this compound, such as those related to the presence of Fe²⁺ and Fe³⁺. mdpi.comresearchgate.net Raman spectroscopy provides information about the vibrational modes of the this compound structure and can be used for identification and characterization. mdpi.comresearchgate.netavantesusa.comrruff.info These spectroscopic methods can reveal details about the chemical environment and structural features that are not always evident from diffraction techniques alone. msaweb.org For instance, IR spectroscopy has shown the presence of OH⁻ stretching bands in this compound, indicating the incorporation of water into the structure. geoscienceworld.orgresearchgate.netresearchgate.net

Synchrotron Radiation Applications in High-Pressure Crystallography

Synchrotron radiation has become an indispensable tool in the study of this compound, particularly for investigating its crystallographic behavior under high-pressure conditions. The high intensity and brilliance of synchrotron X-ray sources enable high-resolution diffraction experiments on small samples within diamond anvil cells, simulating the extreme pressures found deep within the Earth's interior. These experiments provide crucial data on structural changes, phase transitions, and elastic properties of this compound under varying pressure regimes.

Research employing synchrotron radiation powder diffraction has been conducted to investigate the bulk elastic properties of natural this compound at high pressures, reaching up to 37 GPa. These studies, often performed at facilities like the ESRF (European Synchrotron Radiation Facility), involve collecting pressure-volume (P-V) data. geoscienceworld.orgschweizerbart.de The P-V data are subsequently analyzed using equations of state, such as the Birch-Murnaghan and Vinet equations, to determine key elastic parameters like the bulk modulus (K₀) and its pressure derivative (K₀'). geoscienceworld.orgschweizerbart.de

For this compound, studies using the Birch-Murnaghan equation of state have yielded a bulk modulus (K₀) of 158.5(±1.0) GPa and a pressure derivative (K₀') of 5.77(±0.10). geoscienceworld.orgschweizerbart.de The cell edge compressibility (βa), determined by fitting experimental lattice parameters as a function of pressure, has been reported as 0.00208(2) GPa⁻¹ for this compound. geoscienceworld.orgschweizerbart.de

Synchrotron-based angle-dispersive X-ray diffraction measurements have also been utilized to study this compound-grossular solid solutions under pressure, up to 13.7 GPa. These experiments, conducted at facilities like the Beijing Synchrotron Radiation Facility (BSRF), have shown that the bulk modulus increases with increasing this compound content in the solid solution. iphy.ac.cn For a sample with approximately 84% this compound content (Gr₁₄An₈₄), a bulk modulus of 166±2 GPa was determined (with K₀' fixed at 4.0). iphy.ac.cn

Synchrotron radiation techniques have also facilitated revised procedures for high-pressure diffraction experiments on single crystals of this compound, allowing for improved precision in refined positional parameters and interatomic distances under pressure. researchgate.netgeoscienceworld.org Studies up to 19.0 GPa have shown that the Ca-containing 8-coordinated polyhedron, Fe³⁺-containing octahedron, and Si-containing tetrahedron in this compound all undergo significant compression. researchgate.netgeoscienceworld.org The larger Ca-containing polyhedron is more compressible than the Fe- or Si-containing polyhedra and has a bulk modulus comparable to the bulk crystal. researchgate.netgeoscienceworld.org At pressures below 10 GPa, compression is accompanied by a notable decrease in the Si-O-Fe angle. researchgate.netgeoscienceworld.org

The application of synchrotron radiation in high-pressure crystallography has significantly advanced the understanding of this compound's structural and elastic behavior under extreme conditions, providing valuable insights into its role in geological processes.

Key Research Findings on this compound under High Pressure using Synchrotron Radiation:

PropertyPressure Range (GPa)MethodKey FindingSource
Bulk Modulus (K₀)Up to 37Powder Diffraction (Birch-Murnaghan EOS)158.5(±1.0) GPa geoscienceworld.orgschweizerbart.de
K₀' (Pressure Derivative)Up to 37Powder Diffraction (Birch-Murnaghan EOS)5.77(±0.10) geoscienceworld.orgschweizerbart.de
Cell Edge Compressibility (βa)Up to 37Powder Diffraction0.00208(2) GPa⁻¹ geoscienceworld.orgschweizerbart.de
Bulk Modulus (K₀) - Solid Solution (Gr₁₄An₈₄)Up to 13.7Angle-dispersive XRD (Birch-Murnaghan EOS)166±2 GPa (K₀' fixed at 4.0) iphy.ac.cn
Isosymmetric Phase Transition60 - 70Single-crystal XRDAssociated with high-spin to low-spin transition in Fe³⁺ aps.orgresearchgate.net
FeO₆ Octahedral Volume Change60 - 70Single-crystal XRD~10% collapse aps.org3ds.com
Unit-Cell Volume Change60 - 70Single-crystal XRD~2.5% reduction aps.org3ds.com
Polyhedral CompressionUp to 19.0Single-crystal XRDCa, Fe, and Si polyhedra show significant compression; Ca polyhedron most compressible. researchgate.netgeoscienceworld.org
Si-O-Fe AngleBelow 10Single-crystal XRDSignificant decrease researchgate.netgeoscienceworld.org

Future Research Directions and Unresolved Questions

Elucidating Complex Solid Solution Mechanisms Beyond Binary Systems

While binary solid solutions involving andradite, such as the grossular-andradite series, have been studied mdpi.com, the behavior of this compound in more complex solid solutions found in natural settings remains less explored. Natural garnets often exhibit extensive substitution involving multiple cations (e.g., Al, Fe³⁺, Ti, Cr, V, Mn, Mg, Fe²⁺) and even hydroxyl groups rruff.inforesearchgate.net. Understanding the intricate interplay of these substitutions and their impact on the crystal structure, thermodynamic properties, and physical characteristics of this compound-rich garnets is crucial. Future research should focus on characterizing the crystal chemistry and mixing behavior in ternary and quaternary garnet systems that include the this compound end-member. This could involve synthesizing complex solid solutions and employing advanced analytical techniques like single-crystal X-ray diffraction, Mössbauer spectroscopy, and transmission electron microscopy to probe local atomic environments and ordering phenomena mdpi.comgeoscienceworld.orgresearchgate.net. Computational modeling, such as ab initio simulations, can complement experimental studies by predicting the stability, mixing enthalpies, and structural distortions in these complex systems acs.orgacs.orgresearcher.life.

Research on the grossular-andradite binary system has shown that cell volume increases with this compound content, and small negative excess volume is observed in Al-rich samples mdpi.com. Distortion in this solid solution occurs at the dodecahedral site, and the width of diffraction peaks is related to the composition, potentially linked to the enthalpy of mixing mdpi.com. Excess volume along solid solutions with Mg-Fe²⁺ exchange on the dodecahedron is also affected by the type of cation on the octahedron mdpi.com.

Further Understanding of Hydroxyl Incorporation and Its Influence on Structural and Thermodynamic Properties

The incorporation of hydroxyl groups (OH⁻) into the this compound structure is a well-established phenomenon, particularly in samples formed at lower temperatures rruff.inforesearchgate.netresearchgate.net. However, the precise mechanisms of OH⁻ incorporation beyond the simple hydrogarnet substitution, (SiO₄)⁴⁻ ↔ (O₄H₄)⁴⁻, are not fully understood rruff.infoscholaris.ca. Evidence suggests additional types of OH⁻ incorporation, and the complexity of IR spectra indicates a multi-site distribution of OH⁻ that increases with the complexity of the garnet composition rruff.inforesearchgate.net.

Quantifying the amount and structural position of OH⁻ in this compound from various geological environments is essential for understanding its role in controlling physical properties like density, elasticity, and seismic wave velocities, as well as its influence on thermodynamic stability and reaction kinetics. Studies have shown that this compound-rich garnets can contain significant amounts of H₂O, with up to 6 wt% reported in some samples from low-temperature formations rruff.inforesearchgate.netresearchgate.net. The capacity for OH incorporation strongly depends on garnet composition, with this compound-rich and grossular-rich garnets containing significantly more H₂O than almandine-rich garnet researchgate.net.

Data from FTIR spectroscopy on various this compound samples show a range of OH contents:

Geological EnvironmentOH Content (wt% H₂O)
Near end-member this compound<0.01 to 0.15
Ti-rich melaniteUp to 2.5
Skarn this compound<0.01 to 1.44
Volcanic melanite0.01 to 0.04
This compound with zeolites/julgoldite (low-T)5.92

This table is based on FTIR studies of this compound samples from various geological environments rruff.inforesearchgate.netresearchgate.net.

High-Pressure and High-Temperature Behavior of this compound: Extending Experimental Limits

This compound is found in various geological settings formed under a range of pressure and temperature conditions, including skarns, serpentinites, and alkalic igneous rocks mindat.orggeologyscience.com. Understanding its behavior at high pressures and temperatures (HP-HT) is critical for modeling its stability and role in deep Earth processes. While some HP-HT studies have been conducted on this compound and grossular-andradite solid solutions, extending the experimental limits and improving the precision of measurements remains a challenge osti.govresearchgate.netgeoscienceworld.orgarizona.edu.

Research using in situ techniques like diamond anvil cells coupled with X-ray diffraction and Raman spectroscopy has provided valuable data on the compressibility and phase stability of this compound at elevated pressures osti.govresearchgate.netgeoscienceworld.orgarizona.edu. For instance, studies on synthetic grossular-andradite solid solutions at high temperatures and pressures up to 22.75 GPa have determined their pressure-volume-temperature equation of state osti.gov. The bulk modulus of end-member natural this compound has been determined to be around 159 GPa arizona.edu.

However, pushing experimental boundaries to higher pressures and temperatures relevant to deeper mantle conditions is necessary. This requires advancements in HP-HT experimental techniques, including cell design, heating methods, and in situ analytical capabilities. Investigating potential phase transitions or decomposition reactions of this compound at extreme conditions is also important for accurately modeling its presence and behavior in deep Earth models. Studies have shown that in this compound, the Ca-containing polyhedron, Fe³⁺-containing octahedron, and Si-containing tetrahedron all display significant compression at high pressures arizona.edu.

Advanced Computational Modeling of this compound Crystal Chemistry and Phase Transitions

Computational methods, such as density functional theory (DFT) and molecular dynamics simulations, have become powerful tools for investigating the crystal chemistry and physical properties of minerals at the atomic level acs.orgacs.orgresearcher.lifeaip.orgdntb.gov.ua. Applying these advanced computational techniques to this compound can provide insights that are difficult or impossible to obtain through experiments alone.

Future research should leverage computational modeling to investigate aspects such as cation ordering, defect structures, diffusion mechanisms, and the effects of trace elements and OH⁻ incorporation on the this compound lattice researchgate.netaip.org. For example, atomistic simulation techniques have been used to examine the energetics of defects, dopants, and Ca-ion diffusion in this compound, suggesting potential applications in calcium-ion batteries aip.org. Computational studies have also calculated the vibrational spectrum of this compound, showing good agreement with experimental data acs.org.

Modeling phase transitions and reactions involving this compound at HP-HT conditions can help predict its stability fields and interactions with other minerals in complex geological systems researchgate.netarizona.edu. Further development and application of these computational approaches, coupled with experimental validation, will be crucial for a comprehensive understanding of this compound's behavior across a wide range of conditions.

Computational studies have investigated the elastic properties of this compound under pressure, showing the reliability of ab initio simulations researcher.lifedntb.gov.ua.

Isotopic Studies for Tracing Petrogenetic Processes and Fluid Histories

Isotopic analysis, particularly of oxygen and iron, holds significant potential for tracing the petrogenetic processes responsible for this compound formation and the history of fluids involved in these processes scispace.compierrelanari.comopen.ac.ukugr.es. The isotopic composition of this compound can provide clues about the source of the constituent elements and the temperature and fluid conditions during crystallization.

Studies have shown that oxygen isotope ratios in garnet can reveal sharp chemical zoning related to changes in grossular and this compound content, interpreted as resulting from immiscibility or changes in fluid source during precipitation from hydrothermal fluids scispace.com. Combined oxygen and iron isotope analyses in garnet can offer insights into the nature of the parental medium and associated petrogenetic processes, such as redox conditions scispace.com.

Future research should expand isotopic studies to a wider range of this compound occurrences, including those from different geological settings like skarns, serpentinites, and metasomatized rocks mindat.orggeologyscience.comresearchgate.netmdpi.com. High-resolution in situ isotopic analysis techniques, such as secondary ion mass spectrometry (SIMS), can provide detailed information on isotopic zonation within individual this compound crystals, reflecting the dynamic conditions of their growth scispace.compierrelanari.com. Integrating isotopic data with trace element analysis and petrological observations will provide a more complete picture of the formation history of this compound.

Carbon and oxygen isotope analyses of carbonates associated with Fe-Au skarn deposits where this compound is found can support a magmatic signature of hydrothermal fluids, while zoning may suggest complex mechanisms involving degassing and mixing with meteoric water ugr.es.

Exploration and Characterization of Novel this compound Occurrences and Their Unique Genetic Conditions

Exploring and characterizing novel occurrences of this compound in diverse geological environments can provide valuable insights into the range of conditions under which this mineral forms and the factors that influence its composition and properties. While this compound is commonly found in skarns and serpentinites, new occurrences in less typical settings, such as intensely altered pyroclastic rocks, highlight the potential for finding this compound in unexpected environments researchgate.net.

Future research should focus on identifying and studying these novel occurrences using a combination of field observations, petrography, mineral chemistry, and isotopic analysis researchgate.net. Characterizing the unique genetic conditions of these occurrences, including the temperature, pressure, fluid composition, and protolith characteristics, can expand our understanding of this compound's stability field and formation mechanisms. For example, a new occurrence of hydrous this compound in pyroclastic rocks in the Dominican Republic formed under low-temperature conditions (~160 °C) from high-pH aqueous fluids enriched in Ca and Fe researchgate.net.

Investigating the mineral assemblages associated with novel this compound occurrences and the textures exhibited by the this compound crystals can also provide clues about the processes involved in their formation researchgate.net. This exploration and characterization will contribute to a more comprehensive global understanding of this compound's distribution and the geological processes with which it is associated.

A new occurrence of titanium-bearing hydrous this compound was identified within intensely altered and weathered pyroclastic rocks, forming small isolated euhedral crystals, infillings of fissures and fractures, and large polycrystalline aggregates in close paragenesis with clinochlore and calcite researchgate.net.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for distinguishing andradite from other garnet species in mineral assemblages?

  • Methodology : Use electron microprobe analysis (EMPA) to quantify major oxide compositions (e.g., SiO₂, Fe₂O₃, CaO) and identify species-specific thresholds. Cluster analysis (e.g., k-means) of EMP data can differentiate this compound from almandine or grossular based on Fe³⁺/Al ratios . For trace elements (e.g., Sn, As), laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) is recommended, as demonstrated in Arsenatnaya this compound (up to 6.0 wt% SnO₂) .

Q. How can researchers validate the chemical zoning patterns in this compound to infer hydrothermal processes?

  • Methodology : Combine backscattered electron (BSE) imaging with EMPA line scans to map compositional gradients. Oscillatory zoning in Kal-e Kafi skarn this compound (And₆₈–And₉₉) was resolved using microprobe profiles at 5–10 µm intervals, correlating with fluid chemistry shifts during metasomatism .

Q. What standardized protocols exist for reporting this compound’s thermodynamic properties (e.g., heat capacity)?

  • Methodology : Adopt adiabatic calorimetry for synthetic crystals (e.g., flux-grown this compound) and differential scanning calorimetry (DSC) for natural samples. Discrepancies in Cp values between synthetic/natural specimens require cross-validation with X-ray diffraction to rule out impurity phases .

Advanced Research Questions

Q. How do conflicting U-Pb age interpretations in this compound arise, and what statistical approaches resolve them?

  • Methodology : Non-radiogenic Pb incorporation (up to 5.3 ppm U, 0.23–5.3 ppm PbC) necessitates Tera-Wasserburg concordia plots. A lower intercept age of 95.4 ± 2.1 Ma (MSWD = 1.3) was derived by regressing 38 data points, filtering outliers via iterative Mahalanobis distance calculations .

Q. What experimental designs address contradictions in trace element partitioning between this compound and coexisting minerals?

  • Methodology : High-pressure piston-cylinder experiments (1–4 GPa, 800–1000°C) with Fe³⁺-rich synthetic fluids. Sn partitioning coefficients (D_Sn^this compound/fluid) vary by ±0.5 log units; use in situ XANES to monitor Fe³⁺/ΣFe and avoid redox-driven artifacts .

Q. How can machine learning improve cluster analysis of garnet databases for paragenetic classification?

  • Methodology : Train supervised models (e.g., random forests) on the GARNET database (280 EMP analyses). Input variables: SiO₂ (0.01–99 wt%), Mg# [Mg/(Mg+Fe²⁺+Fe³⁺)], and Cr/V ratios. Validate against known paragenetic contexts (e.g., skarn vs. metamorphic) .

Data Contradiction & Synthesis

Q. Why do synthetic and natural this compound exhibit divergent heat capacities, and how should researchers reconcile this?

  • Resolution : Synthetic this compound often lacks OH⁻ defects present in natural samples. Compare Cp curves using low-temperature adiabatic calorimetry (2–300 K). Natural specimens show a 5–7% Cp elevation below 50 K due to magnetic phase transitions, absent in synthetic analogues .

Q. How do oscillatory-zoned this compound cores challenge traditional metasomatic models?

  • Resolution : High-resolution LA-ICP-MS depth profiling (2 µm spots) reveals cyclic Sn/As ratios in cores (And₆₈–And₇₀), suggesting pulsed fluid infiltration. Model using PHREEQC reactive transport simulations with time-dependent boundary conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.